5-Amino-N-benzyl-4-fluoro-2-methylbenzamide
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Overview
Description
“5-Amino-N-benzyl-4-fluoro-2-methylbenzamide” is a chemical compound. Based on its name, it likely contains an amide functional group, a benzyl group, a fluorine atom, and a methyl group . It’s important to note that the properties of this compound would be influenced by these functional groups and their arrangement in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out. Benzamides can undergo a variety of reactions, including those involving their amide functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
Kinesin Spindle Protein Inhibition
The compound 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is related to a class of kinesin spindle protein (KSP) inhibitors, as shown in the study of a similar compound, AZD4877. This compound demonstrated significant efficacy in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, making it a potential candidate for cancer treatment (Theoclitou et al., 2011).
Gastroprokinetic Activity
Another study focused on 4-amino-5-chloro-2-ethoxybenzamides with heteroalicycles, closely related to this compound, exploring their potential as gastroprokinetic agents. The study indicated that compounds in this series generally exhibited potent gastric emptying activity (Morie et al., 1995).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to this compound, have been studied for their antitumor properties. These compounds were potently cytotoxic in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The fluorinated benzothiazole analogue 5F 203, a compound similar to this compound, was found to be crucial for the activation of the aryl hydrocarbon receptor (AhR) signaling pathway in sensitive MCF-7 cells, influencing drug-induced cytotoxicity (Trapani et al., 2003).
Iron-Catalyzed Fluorination
A study on N-fluoro-2-methylbenzamides, which includes compounds structurally similar to this compound, discussed their role in iron-catalyzed fluorination. This process is important for the synthesis of various fluorinated compounds, which are crucial in pharmaceutical chemistry (Groendyke et al., 2016).
Future Directions
Properties
IUPAC Name |
5-amino-N-benzyl-4-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXBZNCQGBNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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